Stereospecific Reductive β-Elimination: >95% Olefin Stereoselectivity with Zinc Metal
2,3-Dibromopentane undergoes highly stereospecific reductive β-elimination with zinc metal. The D,L isomer yields >95% cis-2-pentene, while the meso isomer yields >95% trans-2-pentene [1]. This contrasts sharply with non-vicinal dibromopentane isomers (e.g., 1,4-, 2,4-dibromopentane) which do not undergo this concerted elimination pathway and instead produce complex mixtures via alternative mechanisms [2].
| Evidence Dimension | Stereospecificity of reductive elimination with Zn(0) |
|---|---|
| Target Compound Data | D,L isomer → >95% cis-2-pentene; meso isomer → >95% trans-2-pentene |
| Comparator Or Baseline | 1,4-Dibromopentane or 2,4-dibromopentane → no concerted β-elimination; yields complex product mixtures |
| Quantified Difference | >95% stereoselectivity vs. non-selective mixture |
| Conditions | Reduction with zero-valent zinc metal in aqueous suspension |
Why This Matters
For applications requiring defined alkene stereochemistry, only vicinal dibromides like 2,3-dibromopentane provide predictable, high-yield access to pure cis- or trans-olefins.
- [1] Totten, L.A.; Roberts, A.L. Investigating electron transfer pathways during reductive dehalogenation reactions promoted by zero-valent metals. 209th ACS National Meeting, Anaheim, CA, 1995. OSTI ID: 126347. View Source
- [2] Rozhnov, A.M.; Alenin, V.I.; Nesterova, T.N.; Nedoshivina, A.E. The isomerisation equilibria of dibromoalkanes. III. Isomerisation of 1,4-, 2,3-, and 2,4-dibromopentanes. Russ. J. Phys. Chem. (Engl. Transl.) 1974, 48, 1114. View Source
